molecular formula C10H13B B1281115 (1-Bromo-2-methylpropyl)benzene CAS No. 57181-82-5

(1-Bromo-2-methylpropyl)benzene

Cat. No. B1281115
CAS RN: 57181-82-5
M. Wt: 213.11 g/mol
InChI Key: RHGAFWACIZXDNF-UHFFFAOYSA-N
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Description

(1-Bromo-2-methylpropyl)benzene is a compound that can be considered as a derivative of benzene where a bromine atom is attached to the first carbon and a 2-methylpropyl group is attached to the second carbon of the benzene ring. This structure suggests that the compound could be used as an intermediate in organic synthesis, potentially for the preparation of more complex molecules.

Synthesis Analysis

The synthesis of related brominated benzene compounds has been reported in the literature. For instance, a natural product with a similar brominated benzene structure was synthesized starting from a brominated methoxyphenyl methanol, indicating that brominated benzene derivatives can be synthesized through multi-step processes with reasonable yields . Additionally, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene has been described, which involves procedures that could be adapted for the synthesis of (1-Bromo-2-methylpropyl)benzene . The synthesis of sterically hindered aryl bromides has also been reported, which could provide insights into the synthesis of (1-Bromo-2-methylpropyl)benzene .

Molecular Structure Analysis

The molecular structure of (1-Bromo-2-methylpropyl)benzene would be expected to show characteristics similar to those of other substituted benzene compounds. For example, the presence of rotational isomers and the effects of steric hindrance on the molecular conformation have been observed in similar compounds . These factors could influence the reactivity and physical properties of (1-Bromo-2-methylpropyl)benzene.

Chemical Reactions Analysis

Brominated benzene derivatives are known to undergo various chemical reactions. For example, they can participate in Friedel–Crafts alkylation reactions to form alkylated benzene derivatives . The presence of a bromine atom on the benzene ring makes these compounds suitable for further functionalization through nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of (1-Bromo-2-methylpropyl)benzene would likely be influenced by the presence of the bromine atom and the 2-methylpropyl group. The bromine atom would increase the molecular weight and could affect the boiling point and density of the compound. The 2-methylpropyl group could introduce steric hindrance, affecting the compound's solubility and reactivity. The properties of similar brominated benzene derivatives, such as their NMR spectra and elemental analysis, have been characterized, providing a basis for predicting the properties of (1-Bromo-2-methylpropyl)benzene .

Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • The compound is involved in Friedel–Crafts alkylation reactions, a type of organic synthesis. For example, it can be used in the alkylation of benzene to produce different alkylation products (Albar, Khalaf, & Bahaffi, 1997).
    • It serves as a precursor or reactant in various organic synthesis processes, such as the synthesis of ethynylferrocene compounds and other organometallic structures (Fink et al., 1997).
  • Physical Chemistry Studies :

    • Research has focused on its thermodynamic properties, such as excess enthalpies and excess volumes in mixtures with benzene and other bromoalkanes (Peiró, Gracia, & Losa, 1981).
    • Studies on solute-solvent complexation have also been conducted, with this compound being used as a model to understand solute-solvent interactions (Zheng et al., 2005).
  • Materials Science and Liquid Crystals :

    • It has been used in the synthesis of cholesteric glassy liquid crystals for investigating structure−property relationships. The compound's derivatives can influence properties like glass-forming ability and phase-transition temperatures (Kim et al., 2008).
  • Organic Chemistry and Catalysis :

    • It plays a role in the development of catalysts and intermediates for various organic reactions. For instance, it's used in the synthesis of bromo- and boryl-functionalized compounds, which are important in different catalytic processes (Reus et al., 2012).
    • It's also used in the radiosynthesis of labeled compounds for potential use in imaging and diagnostic techniques (Namolingam et al., 2001).

Safety And Hazards

“(1-Bromo-2-methylpropyl)benzene” is classified as a warning hazard under the GHS classification . It is a highly flammable liquid and vapor . Contact with skin, eyes, or clothing should be avoided, and adequate ventilation should be ensured during handling . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .

properties

IUPAC Name

(1-bromo-2-methylpropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGAFWACIZXDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30507476
Record name (1-Bromo-2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromo-2-methylpropyl)benzene

CAS RN

57181-82-5
Record name (1-Bromo-2-methylpropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30507476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-bromo-2-methylpropyl)benzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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